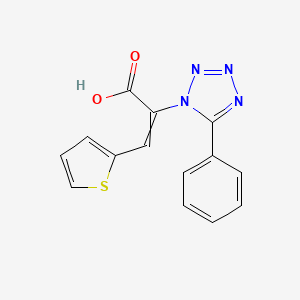
2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is a compound that features a tetrazole ring and a thiophene ring connected by a propenoic acid moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid typically involves the formation of the tetrazole ring followed by its attachment to the thiophene ring through a propenoic acid linker. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition of nitriles with azides . For example, 5-phenyltetrazole can be synthesized by reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves scalable and eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields . The specific industrial methods for producing this compound would likely follow similar principles, focusing on efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols from the propenoic acid moiety.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is likely related to its ability to interact with biological targets through the tetrazole and thiophene rings. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors . The thiophene ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Shares the tetrazole ring but lacks the thiophene and propenoic acid moieties.
Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the tetrazole ring.
2-(5-Phenyltetrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of the propenoic acid.
Uniqueness
2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is unique due to the combination of the tetrazole and thiophene rings connected by a propenoic acid linker. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQXXYIFABZRMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396189 |
Source


|
| Record name | 2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36283-09-7 |
Source


|
| Record name | 2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














